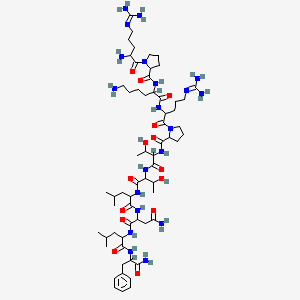

H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

JIP-1 (153-163) est un inhibiteur peptidique dérivé de la protéine interagissant avec JNK-1 (JIP-1). Ce composé inhibe spécifiquement la voie de la kinase N-terminale c-Jun (JNK), qui est impliquée dans divers processus cellulaires tels que l'inflammation, l'apoptose et les réponses au stress. La séquence peptidique de JIP-1 (153-163) est basée sur les résidus 153-163 de la protéine JIP-1, ce qui en fait un inhibiteur ciblé à haute spécificité pour JNK .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JIP-1 (153-163) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Chargement de la résine : L'acide aminé initial est attaché à une résine.

Déprotection et couplage : Le groupe protecteur N-terminal est éliminé, et l'acide aminé suivant est couplé à l'aide d'agents activateurs comme HBTU ou DIC.

Clivage et purification : Le peptide complet est clivé de la résine et purifié à l'aide de techniques telles que la HPLC.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la méthode SPPS est mise à l'échelle avec des synthétiseurs de peptides automatisés. Cela garantit un rendement et une pureté élevés. Le processus est optimisé pour minimiser les réactions secondaires et maximiser l'efficacité de chaque étape de couplage. La production industrielle implique également des mesures rigoureuses de contrôle qualité pour assurer la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

JIP-1 (153-163) subit principalement la formation de liaisons peptidiques pendant sa synthèse. Il peut également participer à d'autres réactions telles que :

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés avec des groupes protecteurs compatibles avec la SPPS.

Principaux produits

Les principaux produits de ces réactions sont des peptides modifiés avec des groupes fonctionnels ou des séquences modifiés, qui peuvent être utilisés pour étudier les relations structure-activité ou améliorer la stabilité et l'efficacité du peptide .

Applications de la recherche scientifique

Chimie

En chimie, JIP-1 (153-163) est utilisé comme un peptide modèle pour étudier les techniques de synthèse peptidique et les effets des modifications de séquence sur les propriétés des peptides.

Biologie

En recherche biologique, JIP-1 (153-163) est utilisé pour étudier la voie de signalisation JNK. Il aide à comprendre comment JNK régule les processus cellulaires et comment son inhibition peut affecter le comportement cellulaire.

Médecine

En médecine, JIP-1 (153-163) est exploré pour ses applications thérapeutiques potentielles dans les maladies où la voie JNK est dysrégulée, telles que les maladies neurodégénératives, le cancer et les affections inflammatoires.

Industrie

Dans l'industrie pharmaceutique, JIP-1 (153-163) sert de composé de référence pour développer de nouveaux inhibiteurs de JNK avec des propriétés pharmacocinétiques et pharmacodynamiques améliorées .

Mécanisme d'action

JIP-1 (153-163) exerce ses effets en se liant à l'enzyme JNK, empêchant son interaction avec les substrats. Cette inhibition bloque la phosphorylation de c-Jun et d'autres cibles en aval, modulant ainsi les réponses cellulaires médiées par la voie JNK. Les cibles moléculaires comprennent divers facteurs de transcription et protéines impliqués dans l'apoptose et les réponses au stress .

Applications De Recherche Scientifique

Chemistry

In chemistry, JIP-1 (153-163) is used as a model peptide to study peptide synthesis techniques and the effects of sequence modifications on peptide properties.

Biology

In biological research, JIP-1 (153-163) is employed to investigate the JNK signaling pathway. It helps in understanding how JNK regulates cellular processes and how its inhibition can affect cell behavior.

Medicine

Medically, JIP-1 (153-163) is explored for its potential therapeutic applications in diseases where the JNK pathway is dysregulated, such as neurodegenerative diseases, cancer, and inflammatory conditions.

Industry

In the pharmaceutical industry, JIP-1 (153-163) serves as a lead compound for developing new JNK inhibitors with improved pharmacokinetic and pharmacodynamic properties .

Mécanisme D'action

JIP-1 (153-163) exerts its effects by binding to the JNK enzyme, preventing its interaction with substrates. This inhibition blocks the phosphorylation of c-Jun and other downstream targets, thereby modulating the cellular responses mediated by the JNK pathway. The molecular targets include various transcription factors and proteins involved in apoptosis and stress responses .

Comparaison Avec Des Composés Similaires

Composés similaires

SP600125 : Un inhibiteur de JNK à petite molécule.

AS601245 : Un autre inhibiteur de JNK avec une structure chimique différente.

CEP-1347 : Un inhibiteur de kinase à lignée mixte qui affecte également la voie JNK.

Unicité

JIP-1 (153-163) est unique en raison de sa nature peptidique, ce qui lui permet une haute spécificité et des effets hors cible minimes par rapport aux inhibiteurs à petite molécule. Sa conception basée sur la séquence fournit une approche ciblée pour inhiber JNK, ce qui en fait un outil précieux à la fois dans la recherche et dans les contextes thérapeutiques .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Propriétés

Formule moléculaire |

C61H104N20O14 |

|---|---|

Poids moléculaire |

1341.6 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71) |

Clé InChI |

BWQKOFMNXWAKES-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814370.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)

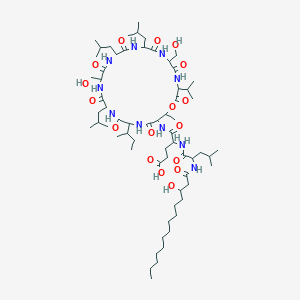

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)

![(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814418.png)

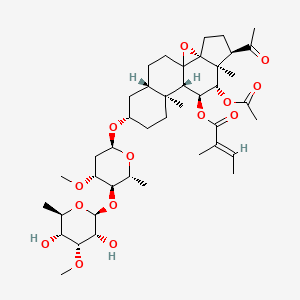

![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10814420.png)

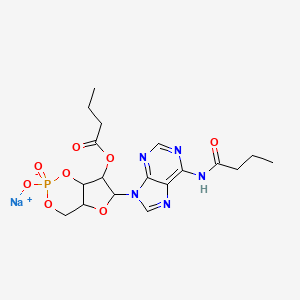

![sodium;[(4aS,6S,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10814421.png)

![2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B10814423.png)

![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)

![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)

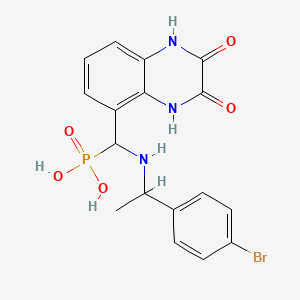

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)